N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methyl-1-(oxolan-3-yl)pyrazol-4-amine
Description
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methyl-1-(oxolan-3-yl)pyrazol-4-amine is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methyl-1-(oxolan-3-yl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-10-14(8-18-19(10)12-4-5-20-9-12)16-6-13-7-17-15(21-13)11-2-3-11/h7-8,11-12,16H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUSXLRCANTBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCOC2)NCC3=CN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methyl-1-(oxolan-3-yl)pyrazol-4-amine typically involves multi-step organic synthesis. One common approach includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides under acidic or basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Pyrazole Ring Formation: The pyrazole ring is typically formed through condensation reactions involving hydrazines and 1,3-diketones.
Final Assembly: The final compound is assembled by linking the oxazole and pyrazole rings through appropriate coupling reactions, often involving amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and cyclopropyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxazole and pyrazole rings, potentially using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methyl-1-(oxolan-3-yl)pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit activity against various biological targets due to its heterocyclic nature. It can be used in the design of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its structure suggests it could interact with specific proteins or enzymes, making it a candidate for drug development in areas such as oncology or infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable heterocyclic framework.
Mechanism of Action
The mechanism of action of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methyl-1-(oxolan-3-yl)pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The exact pathways involved would depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methyl-1-(oxolan-3-yl)pyrazol-4-amine
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropyl group with oxazole and pyrazole rings This combination is not commonly found in other compounds, providing it with distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
